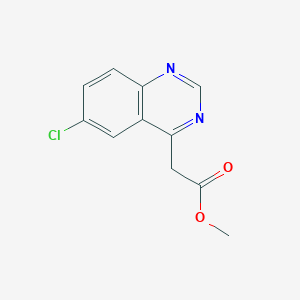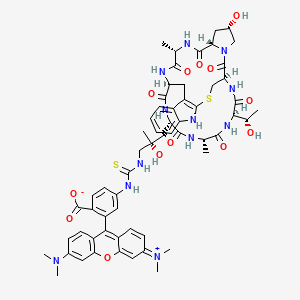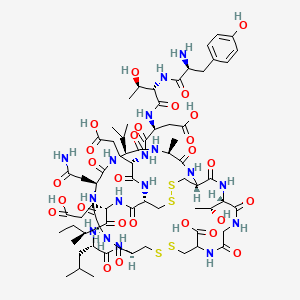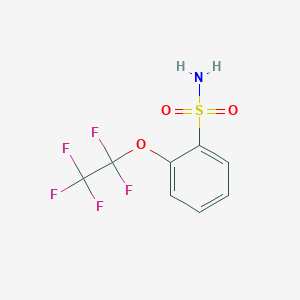
2-(Pentafluoroethoxy)benzenesulfonamide
Descripción general
Descripción
2-(Pentafluoroethoxy)benzenesulfonamide, also known as PFBS, is a fluorinated organic compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. PFBS is a sulfonamide derivative, which is a class of compounds that are widely used as antimicrobials, antifungals, and anti-inflammatory agents. PFBS has been studied extensively in recent years due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
2-(Pentafluoroethoxy)benzenesulfonamide has a wide range of potential applications in scientific research. It has been studied as an antimicrobial agent, as an inhibitor of enzymes involved in the biosynthesis of fatty acids, and as an inhibitor of the production of inflammatory mediators. Additionally, this compound has been studied as a potential drug for the treatment of cancer, diabetes, and other diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(Pentafluoroethoxy)benzenesulfonamide is not yet fully understood. However, it is known that this compound binds to the enzyme fatty acid synthase and prevents the enzyme from catalyzing the synthesis of fatty acids. Additionally, this compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. Additionally, this compound has been shown to reduce inflammation and have anti-cancer effects. In animal models, this compound has been shown to reduce the size of tumors and improve the survival rate of animals with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Pentafluoroethoxy)benzenesulfonamide has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, including solid, liquid, and powder. Additionally, this compound is relatively stable and has a low toxicity. However, this compound is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
The potential applications of 2-(Pentafluoroethoxy)benzenesulfonamide are vast and are still being explored. Future research could focus on developing new methods for synthesizing this compound and exploring its potential as an antimicrobial and anti-cancer agent. Additionally, further research could focus on the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, future research could also explore the potential of this compound as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other compounds.
Propiedades
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO3S/c9-7(10,11)8(12,13)17-5-3-1-2-4-6(5)18(14,15)16/h1-4H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMAHBFDTZQZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)(F)F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


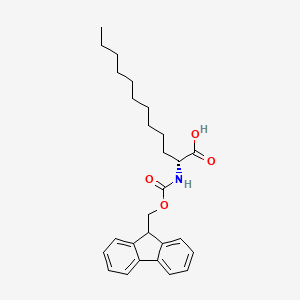
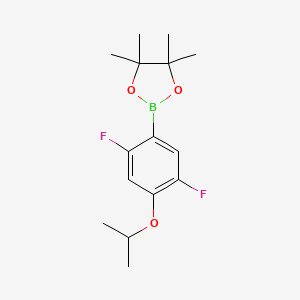
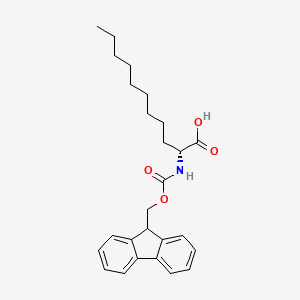
![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
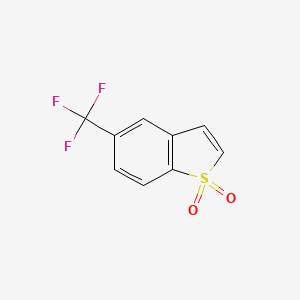
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
